molecular formula C23H27N5O4 B11363973 N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-(4-nitrophenoxy)acetamide

N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-(4-nitrophenoxy)acetamide

Cat. No.: B11363973
M. Wt: 437.5 g/mol
InChI Key: FOZPZDORXWYOOX-UHFFFAOYSA-N
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Description

N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-(4-nitrophenoxy)acetamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-(4-nitrophenoxy)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the Nitrophenoxy Group: This step involves the reaction of the benzimidazole derivative with a nitrophenoxy acetic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the benzimidazole core.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzimidazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides for nucleophilic substitution and electrophiles for electrophilic substitution are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the piperidine and benzimidazole rings.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Various substituted benzimidazole and piperidine derivatives.

Scientific Research Applications

N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-(4-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-(4-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core, piperidine ring, and nitrophenoxy group collectively contribute to its versatility and potential in various research and industrial applications.

Properties

Molecular Formula

C23H27N5O4

Molecular Weight

437.5 g/mol

IUPAC Name

N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C23H27N5O4/c1-16-9-11-27(12-10-16)14-22-25-20-13-17(3-8-21(20)26(22)2)24-23(29)15-32-19-6-4-18(5-7-19)28(30)31/h3-8,13,16H,9-12,14-15H2,1-2H3,(H,24,29)

InChI Key

FOZPZDORXWYOOX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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